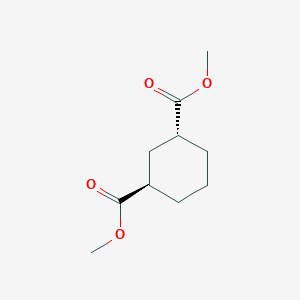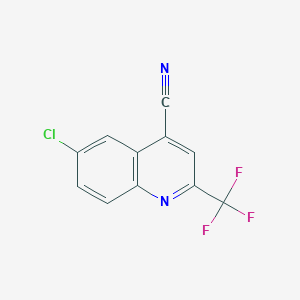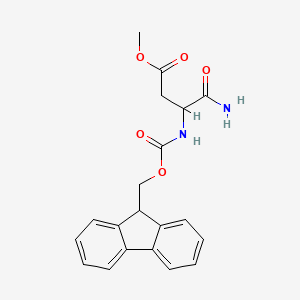
(S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester is a derivative of aspartic acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids . The compound is known for its stability and utility in various chemical reactions, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of (S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester typically involves the protection of the amino group of aspartic acid with the Fmoc group. This can be achieved through the reaction of aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate . The resulting Fmoc-protected aspartic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Chemical Reactions Analysis
(S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Scientific Research Applications
This compound has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of removal of the Fmoc group.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar compounds include:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
These compounds also feature the Fmoc protecting group and are used in peptide synthesis. (S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester is unique due to its specific structure and the presence of the succinamic acid methyl ester moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20N2O5/c1-26-18(23)10-17(19(21)24)22-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,24)(H,22,25) |
InChI Key |
HHNUCZMLSVIOLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



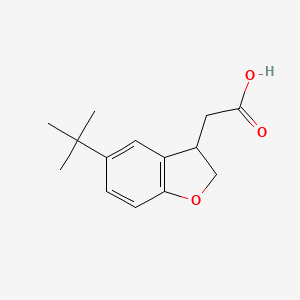
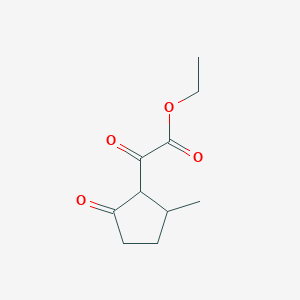

![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
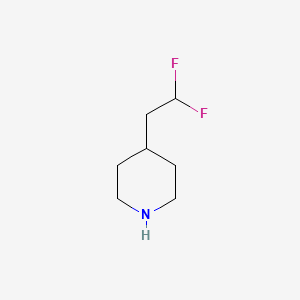
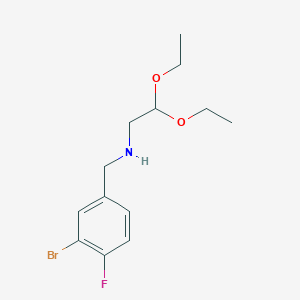
![(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl](/img/structure/B12282460.png)
